Dimethyl ethanediimidate

Catalog No.
S16015588
CAS No.
30986-09-5
M.F
C4H8N2O2
M. Wt
116.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl ethanediimidate

CAS Number

30986-09-5

Product Name

Dimethyl ethanediimidate

IUPAC Name

dimethyl ethanediimidate

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

InChI

InChI=1S/C4H8N2O2/c1-7-3(5)4(6)8-2/h5-6H,1-2H3

InChI Key

NSBPFQFYFXRMNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C(=N)OC

Dimethyl ethanediimidate, also known as N,N'-dimethylethylenediamine, is an organic compound characterized by the formula (CH₃NH)₂C₂H₄. This compound is a colorless liquid with a distinctive fishy odor and features two secondary amine functional groups. The structure of dimethyl ethanediimidate indicates that the methyl groups are attached to different nitrogen atoms, which is denoted by the use of "N" and "N'" in its nomenclature. It is primarily utilized in various chemical syntheses and reactions due to its chelating properties and ability to form complexes with metal ions .

  • Chelation: It acts as a chelating agent for metal ions, forming stable metal-amine complexes that can function as homogeneous catalysts .
  • Condensation Reactions: The compound can condense with aldehydes or ketones to produce imidazolidines, which are important intermediates in organic synthesis .
  • C-N Coupling Reactions: It is also involved in copper-catalyzed C-N coupling reactions, which are vital for synthesizing various organic compounds .

Dimethyl ethanediimidate exhibits notable biological activities, particularly as a chelating agent. Its ability to form complexes with metal ions can influence the activity of metal-dependent enzymes, thereby affecting various biochemical pathways. Additionally, it has been studied for its potential roles in anti-infection mechanisms and immunological responses, although specific studies on its direct biological effects remain limited .

The synthesis of dimethyl ethanediimidate can be accomplished through several methods:

  • Reaction with Formaldehyde: One common method involves reacting ethylenediamine with formaldehyde and formic acid under mild conditions to yield dimethyl ethanediimidate.
  • Direct Methylation: Another approach includes the direct methylation of ethylenediamine using methyl iodide or dimethyl sulfate, leading to the formation of the desired compound .
  • Metal-Catalyzed Reactions: Various metal catalysts can facilitate the formation of dimethyl ethanediimidate from simpler precursors through controlled reactions under specific conditions .

Dimethyl ethanediimidate finds applications across various fields:

  • Catalysis: It serves as a ligand in catalytic processes, including copper-catalyzed cyanations and arylations, enhancing reaction efficiency and selectivity .
  • Synthesis of Heterocycles: The compound is utilized in synthesizing complex heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals .
  • Metal Complex Formation: Its ability to form stable complexes with metals makes it valuable in materials science and coordination chemistry .

Dimethyl ethanediimidate shares structural similarities with several other compounds that contain amine functional groups. Here are some similar compounds along with a brief comparison highlighting their uniqueness:

Compound NameStructure/Functional GroupsUnique Features
N,N'-Dimethylethylenediamine(CH₃NH)₂C₂H₄Two secondary amines; used primarily as a chelator
N,N-Dimethylcyclohexylamine(CH₃)₂N-C₆H₁₁NCyclic structure; used in pharmaceuticals
N,N-Dimethylformamide(CH₃)₂NCHOSolvent properties; widely used in organic synthesis
N,N-Dimethylacetamide(CH₃)₂NCOCH₃Solvent and intermediate; used in polymer chemistry

Dimethyl ethanediimidate's unique feature lies in its dual amine functionality, which allows for versatile applications in catalysis and complexation chemistry that may not be as pronounced in other similar compounds.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

116.058577502 g/mol

Monoisotopic Mass

116.058577502 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-15-2024

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